tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate is a complex organic compound known for its multifunctional characteristics. With applications spanning chemistry, biology, and medical research, its unique structure enables it to interact with various biochemical pathways and molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate often involves multi-step organic reactions. Typically, the process begins with the formation of the trifluoromethylbenzodiazole intermediate, followed by the acetylation of piperazine. Finally, the tert-butyl ester is introduced to stabilize the compound. Reaction conditions generally require anhydrous environments and controlled temperatures, utilizing catalysts like palladium or strong bases such as sodium hydride.
Industrial Production Methods: Industrial production scales up the lab-based synthesis, maintaining stringent control over reaction parameters to ensure yield and purity. Automated reactors with precise temperature, pressure, and reagent flow controls are typically used.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, especially at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can be performed on the benzodiazole ring, converting it to a more reduced aromatic state.
Substitution: : The trifluoromethyl group can participate in substitution reactions, often requiring conditions like high temperatures or strong nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogenated compounds, organometallic reagents like Grignard reagents.
Major Products:
Oxidation: : N-oxide derivatives.
Reduction: : Aromatic-reduced derivatives.
Substitution: : Varied substituted benzodiazole compounds.
Scientific Research Applications
Tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate is a versatile research tool:
In Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
In Biology: : Functions as a molecular probe to study receptor-ligand interactions and enzyme inhibition.
In Medicine: : Investigated for its potential therapeutic effects, including as an anti-cancer or anti-inflammatory agent.
In Industry: : Employed in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The compound exerts its effects through binding to specific molecular targets, such as receptors or enzymes. Its benzodiazole core plays a crucial role in this interaction, fitting into hydrophobic pockets of proteins, while the trifluoromethyl group enhances its binding affinity and selectivity. This results in the modulation of biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Tert-butyl 4-{2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate: : Similar structure but with difluoromethyl instead of trifluoromethyl.
Tert-butyl 4-{2-[2-(methyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate: : Differs by the absence of fluorine atoms in the structure.
Uniqueness: The trifluoromethyl group in tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate imparts increased hydrophobicity and metabolic stability, which can be critical in enhancing its biological activity and effectiveness in therapeutic applications.
Hope this article helps! What interests you most about this compound?
Properties
IUPAC Name |
tert-butyl 4-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O3/c1-18(2,3)29-17(28)25-10-8-24(9-11-25)15(27)12-26-14-7-5-4-6-13(14)23-16(26)19(20,21)22/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHKYBFEMXQPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.